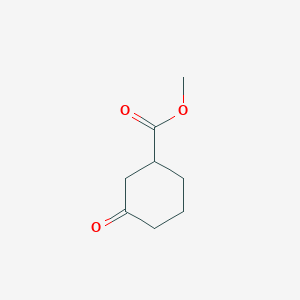
Methyl-3-Oxocyclohexancarboxylat
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to Methyl 3-oxocyclohexanecarboxylate has been reported through various methods. For instance, methyl-1-(1-aryl-3-arylamino-3-oxo-2-cyanopropyl)cyclohexane carboxylates were prepared by reacting methyl-1-bromocyclohexane carboxylates with zinc and arylamides of 3-aryl-2-cyanopropenoic acids, demonstrating the compound's utility in synthesizing compounds with analgesic activity (Kirillov et al., 2012). Additionally, a modified stereospecific synthesis of potentially biologically and pharmacologically active derivatives from (R)-4-menthen-3-one was developed, showcasing the adaptability of synthesis routes for functionalized Methyl 3-oxocyclohexanecarboxylate derivatives (Ishmuratov et al., 2012).
Molecular Structure Analysis
The molecular structure of Methyl 3-oxocyclohexanecarboxylate derivatives has been explored to understand their crystalline forms and molecular configurations. For example, the molecular structure of a specific derivative was determined, highlighting its crystallization in the monoclinic system with defined cell parameters, which provides insights into the structural aspects of these compounds (Smirnova et al., 2010).
Chemical Reactions and Properties
Methyl 3-oxocyclohexanecarboxylate participates in various chemical reactions due to its reactive keto and ester functional groups. This versatility is evident in studies reporting its involvement in reactions such as the Hofmann rearrangement for synthesizing amino derivatives, highlighting its reactivity and utility in organic synthesis (Crane et al., 2011).
Wissenschaftliche Forschungsanwendungen
Organische Synthese-Zwischenprodukte
Methyl-3-Oxocyclohexancarboxylat dient als vielseitiges Zwischenprodukt in der organischen Synthese. Seine Struktur ermöglicht verschiedene chemische Umwandlungen, wodurch es zu einem wertvollen Baustein für die Herstellung komplexer organischer Moleküle wird. So kann es aufgrund der Gegenwart der Ketongruppe nukleophile Additionsreaktionen eingehen, wodurch die Synthese von Alkoholen und Aminen ermöglicht wird, die für die Entwicklung von Pharmazeutika und Agrochemikalien von entscheidender Bedeutung sind .
Katalysator-gesteuerte Lactonisierung
Im Bereich der Katalyse wurde diese Verbindung in der katalytisch gesteuerten, ortselektiven Lactonisierung von Dicarbonsäuren eingesetzt. Dieser Prozess ist bedeutsam für die selektive Aktivierung von Methylen-C–H-Bindungen, die zur Bildung von Gamma- und Delta-Lactonen führt. Diese Lactone sind essentiell für die Synthese von Naturstoffen und Pharmazeutika .
Safety and Hazards
“Methyl 3-oxocyclohexanecarboxylate” should be handled with care. It is advised to avoid formation of dust and aerosols . It should be stored in a well-ventilated place .
Relevant Papers One relevant paper is “The Baeyer-Villiger oxidation of alkyl oxocyclohexanecarboxylates” by A. J. Hubert and P. S. Starcher . The paper discusses the Baeyer-Villiger oxidation of methyl 3- and 4-oxocyclohexanecarboxylates .
Wirkmechanismus
Mode of Action
As a derivative of cyclohexanone, it may share some of the biological activities of its parent compound. Cyclohexanone and its derivatives are often used in organic synthesis, particularly in the production of nylon and other polymers .
Biochemical Pathways
The biochemical pathways affected by Methyl 3-oxocyclohexanecarboxylate are currently unknown . In general, cyclohexanone and its derivatives can undergo various chemical reactions, including oxidation and reduction, which could potentially affect various biochemical pathways if these reactions occur in biological systems .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature, and it’s soluble in water . These properties could influence its absorption and distribution in the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the stability and reactivity of Methyl 3-oxocyclohexanecarboxylate . For instance, its storage temperature should be dry and at room temperature .
Eigenschaften
IUPAC Name |
methyl 3-oxocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-11-8(10)6-3-2-4-7(9)5-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEFSJWFUPHVPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340613 | |
| Record name | Methyl 3-oxocyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13148-83-9 | |
| Record name | Methyl 3-oxocyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-oxocyclohexane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Q & A
Q1: Why is the chirality of methyl 3-oxocyclohexanecarboxylate important in drug discovery?
A1: Chiral molecules, like methyl 3-oxocyclohexanecarboxylate, exist in two forms that are mirror images of each other (enantiomers). These enantiomers can interact differently with biological systems. In drug discovery, controlling the chirality of a molecule is crucial because one enantiomer might have the desired therapeutic effect, while the other could be inactive or even harmful. The research highlights the use of biocatalytic approaches to selectively synthesize specific enantiomers of methyl 3-oxocyclohexanecarboxylate [(S)-, (R)-1], which are valuable building blocks for synthesizing chiral drug candidates [].
Q2: What are the advantages of using biocatalysts like lipases and enoate reductases in the synthesis of methyl 3-oxocyclohexanecarboxylate?
A2: Biocatalysts offer several advantages over traditional chemical synthesis methods. The research demonstrates the use of lipases, enoate reductases, and nitrilases for producing chiral methyl 3-oxocyclohexanecarboxylate and its derivatives []. These enzymes exhibit high selectivity, often catalyzing reactions at a specific chiral center, leading to a higher yield of the desired enantiomer. Additionally, enzymatic reactions generally proceed under milder conditions (e.g., lower temperatures, atmospheric pressure), reducing unwanted side reactions and minimizing the environmental impact compared to conventional chemical synthesis. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




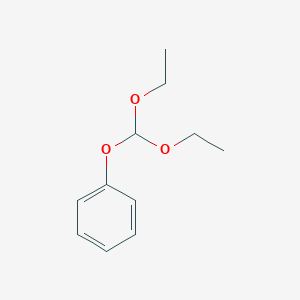


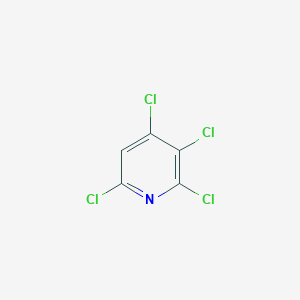


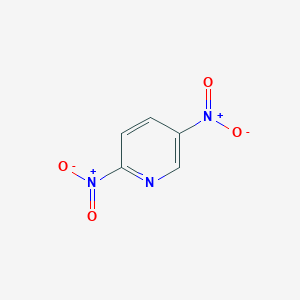
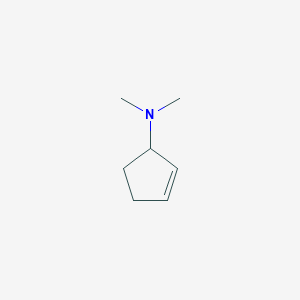


![3-[(2-Chloro-3-methyl-4-{(e)-[4-(methylsulfonyl)phenyl]diazenyl}phenyl)(ethyl)amino]propanenitrile](/img/structure/B80349.png)
